molecular formula C34H24N2O2 B15166495 4,4'-Bis(4-phenoxyphenyl)-2,2'-bipyridine CAS No. 479417-36-2

4,4'-Bis(4-phenoxyphenyl)-2,2'-bipyridine

Cat. No.: B15166495
CAS No.: 479417-36-2
M. Wt: 492.6 g/mol
InChI Key: WUDPEOYJFHTYDN-UHFFFAOYSA-N
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Description

4,4’-Bis(4-phenoxyphenyl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines. This compound is characterized by its two bipyridine units, each substituted with two phenoxyphenyl groups. It is known for its unique structural properties, which make it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(4-phenoxyphenyl)-2,2’-bipyridine typically involves the reaction of 4,4’-dibromobipyridine with 4-phenoxyphenylboronic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of 4,4’-Bis(4-phenoxyphenyl)-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(4-phenoxyphenyl)-2,2’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of bipyridine dicarboxylic acids.

    Reduction: Formation of bipyridine derivatives with reduced phenoxy groups.

    Substitution: Formation of bipyridine derivatives with substituted phenoxy groups.

Scientific Research Applications

4,4’-Bis(4-phenoxyphenyl)-2,2’-bipyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4,4’-Bis(4-phenoxyphenyl)-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, leading to diverse biological and chemical effects. The bipyridine units provide a rigid framework that enhances the compound’s binding affinity and selectivity for specific metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(4-methoxyphenyl)-2,2’-bipyridine
  • 4,4’-Bis(4-phenylphenyl)-2,2’-bipyridine
  • 4,4’-Bis(4-chlorophenyl)-2,2’-bipyridine

Uniqueness

4,4’-Bis(4-phenoxyphenyl)-2,2’-bipyridine is unique due to its phenoxyphenyl substituents, which provide enhanced stability and solubility compared to other similar compounds. The presence of phenoxy groups also imparts unique electronic properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

479417-36-2

Molecular Formula

C34H24N2O2

Molecular Weight

492.6 g/mol

IUPAC Name

4-(4-phenoxyphenyl)-2-[4-(4-phenoxyphenyl)pyridin-2-yl]pyridine

InChI

InChI=1S/C34H24N2O2/c1-3-7-29(8-4-1)37-31-15-11-25(12-16-31)27-19-21-35-33(23-27)34-24-28(20-22-36-34)26-13-17-32(18-14-26)38-30-9-5-2-6-10-30/h1-24H

InChI Key

WUDPEOYJFHTYDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=NC=C3)C4=NC=CC(=C4)C5=CC=C(C=C5)OC6=CC=CC=C6

Origin of Product

United States

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